molecular formula C8H7BrClF3N2 B12832839 4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline

4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline

Cat. No.: B12832839
M. Wt: 303.51 g/mol
InChI Key: YJZOOQKZIPOYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline is a chemical compound characterized by the presence of trifluoromethyl, bromo, and chloro substituents on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromo-6-chloroaniline with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different amino derivatives.

Scientific Research Applications

4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in the study of enzyme interactions and protein modifications due to its reactive functional groups.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromo and chloro substituents can form covalent bonds with target molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2,2,2-trifluoroethyl)phenol
  • 4-(1-Amino-2,2,2-trifluoroethyl)-2-fluorobenzenecarbonitrile
  • 4-(1-Amino-2,2,2-trifluoroethyl)-3-(trifluoromethyl)phenol

Uniqueness

4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline is unique due to the combination of trifluoromethyl, bromo, and chloro substituents on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H7BrClF3N2

Molecular Weight

303.51 g/mol

IUPAC Name

4-(1-amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline

InChI

InChI=1S/C8H7BrClF3N2/c9-4-1-3(2-5(10)6(4)14)7(15)8(11,12)13/h1-2,7H,14-15H2

InChI Key

YJZOOQKZIPOYRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.